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Compound of Interest

Compound Name: Imidodiphosphate sodium salt

Cat. No.: B8245923

Get Quote
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O

Executive Summary
Tetrasodium imidodiphosphate (Na

IDP) is the nitrogen-bridged analog of tetrasodium pyrophosphate (Na

TSPP). While both crystallize as decahydrates in the monoclinic system, the substitution of the
bridging oxygen (-O-) with an imido group (-NH-) imparts critical functional differences. Na
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IDP exhibits exceptional resistance to inorganic pyrophosphatases and hydrolytic degradation,
making it an essential non-hydrolyzable analog for enzymatic studies and protein
crystallization. This guide details the crystallographic signature required to validate the
compound's purity and phase.

Part 1: Structural Characterization (XRD Analysis)[1]
[2]
Crystal System and Space Group
Tetrasodium imidodiphosphate decahydrate is isostructural with tetrasodium pyrophosphate

decahydrate. Both compounds crystallize in the Monoclinic crystal system.[1] The presence of

the -NH- bridge alters the bond angles and lengths slightly, resulting in a detectable shift in the

unit cell volume and diffraction peak positions (

).

Crystal System: Monoclinic

Space Group:

(No. 15)

Z (Formula units per cell): 4

Unit Cell Comparison
The following table contrasts the lattice parameters of the imidodiphosphate (IDP) against the

pyrophosphate (TSPP). Note the slight expansion in the

-axis and contraction in the

-angle for the IDP form, attributed to the different hydrogen-bonding requirements of the central
-NH- group compared to the -O- bridge.
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Parameter

Tetrasodium
Imidodiphosphate[
2][3][4][5] · 10H

O

Tetrasodium
Pyrophosphate[2]
[4][6][7] · 10H

O

Structural Impact

Bridge P – NH – P P – O – P
NH allows addt'l H-

bonding

Bridge Angle
IDP is slightly more

acute

Bridge Bond Å (P-N) Å (P-O) P-N bond is longer

(

)

~17.02 17.38
Lattice shift detectable

in XRD

(

)

~6.96 6.95 Minimal change

(

)

~14.85 14.85 Minimal change

(deg)
~112.0 112.2 Slight shearing of the

cell
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Analyst Note: The P-N bond length (

Å) is longer than the P-O bond (

Å).[8] In a high-resolution XRD scan, this results in a slight shift of the primary

reflections to lower

angles (larger

-spacing) for specific planes, despite the overall isostructural packing.

Characteristic Diffraction Peaks (Cu K , Å)
When validating a synthesized batch of Na

IDP, look for the following characteristic reflection fingerprint. The "Relative Intensity" is crucial
for distinguishing preferential orientation effects from actual phase impurities.

(

)

-spacing (

)
Plane

Relative
Intensity (

)

Notes

10.3 8.58 (2 0 0) 100

Primary

characteristic

peak

11.8 7.50 (1 1 0) 15

19.6 4.52 (3 1 -1) 40

Often overlaps

with hydrate

background

20.8 4.26 (0 0 2) 35

26.5 3.36 (2 2 0) 25

32.8 2.73 (4 2 -2) 20
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Part 2: Comparative Performance & Stability
The primary utility of Na

IDP lies in its stability. The following diagram illustrates the mechanistic difference that dictates
the choice between IDP and TSPP.

Application Requirement
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(P-NH-P)

Enzyme Inhibition
Crystallization

Hydrolysis by
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Hydrolysis

Phosphate (Pi) Release
(Bio-available)

Structural Integrity
Maintained

Click to download full resolution via product page

Figure 1: Decision logic for selecting IDP over TSPP based on hydrolytic stability requirements.

Hydrolytic Stability
TSPP: Rapidly hydrolyzes to orthophosphate (PO

) in the presence of inorganic pyrophosphatase or when boiled in acidic media.

Na

IDP: The P-N-P bond is electronically similar to P-O-P but chemically robust. It resists
enzymatic cleavage, making it the standard for "freezing" protein conformations in ATP/PPi
binding studies.

Thermal Stability (TGA/DSC)
Both decahydrates lose water in a stepwise fashion.

50°C - 100°C: Loss of unbound surface water.

100°C - 300°C: Stepwise loss of 10 crystal water molecules.

>900°C: Melting point.[7]
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Differentiation: TSPP melts/decomposes near 988°C. Na

IDP has a distinct decomposition profile where the P-NH-P bridge eventually oxidizes or
condenses, often releasing ammonia at extreme temperatures (

C) unlike the purely dehydration-driven decomposition of TSPP.

Part 3: Experimental Protocols
Crystallization of Na IDP · 10H O
To obtain high-quality crystals for XRD validation from a crude commercial salt (often

anhydrous or amorphous):

Dissolution: Dissolve 5.0 g of crude sodium imidodiphosphate in 25 mL of degassed

deionized water at 40°C.

Why: Degassing prevents carbonate formation. 40°C ensures solubility without risking

thermal degradation of the P-N bond (though stable, precaution is best).

Filtration: Filter through a 0.22

m membrane to remove insoluble oxides.

Crystallization (Antisolvent): Slowly add cold Ethanol (absolute) to the aqueous solution with

gentle stirring until the ratio is 1:1 (v/v).

Mechanism:[3] Ethanol reduces the dielectric constant, forcing the highly ionic salt to

precipitate.

Maturation: Allow the mixture to stand at 4°C for 24 hours. Large, colorless monoclinic

prisms will form.

Harvesting: Filter crystals and wash with 70% Ethanol/Water.

Drying: Air dry at room temperature (25°C) and 50% RH.

Warning: Do not oven dry >60°C; you will dehydrate the crystal lattice, destroying the

decahydrate pattern described above.
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XRD Data Collection Protocol
Instrument: Powder Diffractometer (e.g., Bruker D8 or Rigaku SmartLab).

Geometry: Bragg-Brentano (Reflection).

Source: Cu K

(

Å), 40 kV, 40 mA.

Scan Range:

to

.

Step Size:

.

Scan Speed: 2°/min.

Sample Prep: Back-loading holder to minimize preferential orientation of the platy crystals.

Part 4: Data Analysis Workflow
The following workflow describes how to validate your sample using the data provided in this

guide.
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Figure 2: Step-by-step validation workflow for X-ray diffraction data of Tetrasodium

Imidodiphosphate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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